molecular formula C17H17N3O4S3 B513545 1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine CAS No. 940992-82-5

1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine

Cat. No. B513545
CAS RN: 940992-82-5
M. Wt: 423.5g/mol
InChI Key: GHZNLBRCYWXXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine, also known as Furosemide, is a sulfonamide loop diuretic that is commonly used to treat edema and hypertension. It was first synthesized in 1962 and has since become a widely used medication due to its effectiveness in treating fluid retention caused by various medical conditions. In addition to its clinical use, Furosemide has also been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, similar in structure to 1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine, exhibit notable anticancer activity. They have been effective against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Kostyantyn Turov, 2020).

Antibacterial Potential

N-Sulfonated derivatives of 2-furoyl piperazine, closely related to the compound , have demonstrated significant antibacterial potential against pathogenic bacteria. Their low Minimum Inhibitory Concentration (MIC) values compared to ciprofloxacin indicate their high antibacterial potential, and they have shown only mild cytotoxicity (M. Abbasi et al., 2022).

Analgesic and Anti-Inflammatory Activity

Compounds structurally similar to 1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine have shown promise in in vivo analgesic and anti-inflammatory activities. These effects have been observed in various synthesized compounds, making them potential candidates for pain and inflammation management (A. Demchenko et al., 2015).

Enzyme Inhibition

Some derivatives of 2-furoyl piperazine have shown good enzyme inhibitory activity. This includes inhibition against acetyl- and butyrylcholinesterase enzymes, indicating potential therapeutic applications in diseases where these enzymes are implicated, such as Alzheimer's disease (G. Hussain et al., 2017).

Potential in Diabetes and Alzheimer's Disease Treatment

A study on 2-furoic piperazide derivatives, closely related to the compound , found promising inhibitory potential against enzymes related to type 2 diabetes and Alzheimer's diseases. The inhibition of α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes by these derivatives suggests their potential in treating these diseases (M. Abbasi et al., 2018).

properties

IUPAC Name

furan-2-yl-[4-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-12-18-13(11-25-12)15-4-5-16(26-15)27(22,23)20-8-6-19(7-9-20)17(21)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZNLBRCYWXXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine

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